1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene
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Overview
Description
1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethyl group. One common synthetic route includes:
Iodination: Starting with 1,3-dimethoxybenzene, iodine and an oxidizing agent such as nitric acid or hydrogen peroxide are used to introduce the iodine atom at the desired position.
Fluoromethylation: The iodinated intermediate is then reacted with a fluoromethylating agent, such as fluoromethyl iodide, under appropriate conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the fluoromethyl group to a methyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene involves its interaction with various molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy groups can also modulate the compound’s electronic properties, affecting its overall activity .
Comparison with Similar Compounds
1,3-Dimethoxy-2-iodo-4-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Dimethoxy-4-iodobenzene: Lacks the fluoromethyl group, which can significantly alter its reactivity and applications.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group, leading to different chemical properties and uses.
1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene:
These comparisons highlight the unique features of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H10FIO2 |
---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-(fluoromethyl)-3-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-7-4-3-6(5-10)9(13-2)8(7)11/h3-4H,5H2,1-2H3 |
InChI Key |
UFMPKQGZRPBBCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CF)OC)I |
Origin of Product |
United States |
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